molecular formula C26H37N5O8S2 B565040 Bendamustine Bis-mercapturic Acid CAS No. 956344-34-6

Bendamustine Bis-mercapturic Acid

Cat. No. B565040
CAS RN: 956344-34-6
M. Wt: 611.729
InChI Key: YSTNDPUOARKGRL-SFTDATJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bendamustine Bis-mercapturic Acid is a metabolite of Bendamustine . Bendamustine is a chemotherapeutic agent that displays a unique pattern of cytotoxicity compared with conventional alkylating agents . It was originally synthesized in the former East German Democratic Republic in the 1960s . The molecular formula of this compound is C26H37N5O8S2 and its molecular weight is 611.73 .


Synthesis Analysis

Bendamustine is rapidly hydrolyzed to inactive metabolites. Two minor metabolites (M3 and M4) are formed by CYP1A2 . A total of 16 bendamustine-related compounds were detected in the bile of patients, 11 of them were recovered as conjugates . Eight conjugates have been structurally confirmed as novel mercapturic acids and sulfoxides .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular formula of C26H37N5O8S2 . The exact structure is not provided in the search results.

Scientific Research Applications

Metabolic Pathways and Metabolites

  • Bendamustine undergoes various metabolic processes including oxidative and hydrolytic dehalogenation, oxidation, carboxylic acid formation, N-dealkylation, sulfation, and glutathione and cysteine conjugation, leading to its metabolites like Bendamustine Bis-mercapturic Acid (Chovan et al., 2007).
  • Bendamustine metabolites in human bile, including its mercapturic acids, are formed through glutathione conjugation pathways, emphasizing differences in conjugation between humans and rats (Teichert et al., 2009).
  • A study profiling Bendamustine metabolites in cancer patients' urine identified various transformations at the benzimidazole and butyric acid moiety, such as N-demethylation and γ-hydroxylation, and conjugations with phosphate, creatinine, and uric acid (Dubbelman et al., 2012).

Mechanism of Action

  • Bendamustine inhibits signal transducer and activator of transcription 3 (STAT3), contributing to its anticancer effects, which distinguishes it from other alkylating agents (Iwamoto et al., 2017).

History and Development

  • Originally developed in East Germany, bendamustine was extensively studied and used as a chemotherapeutic agent in the Eastern Bloc before becoming widely used in Europe and globally (Forero-Torres & Saleh, 2007).

Synthesis and Chemical Characterization

  • The synthesis and characterization of bendamustine and its impurities were investigated to improve its production and stability, essential for its clinical efficacy (Chen et al., 2015).

Combination Therapies and Clinical Applications

  • Bendamustine, due to its unique mechanisms of action and cell cycle effects, is considered for combination strategies in cancer therapy (Gandhi, 2002).
  • The drug was optimized for better tumor cell targeting and reduced toxicity by conjugating with dendrimers, providing a novel approach in cancer treatment (Scutaru et al., 2010).

Novel Synthesis Methods

  • A new and efficient route for bendamustine synthesis was developed, reducing the number of steps and improving overall yield, which is crucial for large-scale production (Chen et al., 2011).

Clinical Efficacy and Trials

  • Clinical trials have shown bendamustine's efficacy in treating lymphomas and leukemias, with distinct patterns of cytotoxicity and unique mechanistic features compared to other alkylating agents (Leoni et al., 2008).

Pharmacokinetics and Drug Monitoring

  • A method for quantifying bendamustine in mouse brain tissue was developed, highlighting the importance of understanding its distribution in different tissues for effective treatment planning (He et al., 2012).

Biodegradable Nano-Formulations

  • Nano-architectural approaches using PEG-PLGA were explored to improve bendamustine's stability and anticancer efficacy, indicating a promising direction in pharmaceutical development (Khan et al., 2016).

Mechanism of Action

Target of Action

Bendamustine primarily targets DNA within cells . It is particularly effective against both active and quiescent cells, including those in chronic lymphocytic leukemia (CLL), multiple myeloma, and non-Hodgkin’s lymphoma .

Mode of Action

Bendamustine is a bifunctional mechlorethamine derivative capable of forming electrophilic alkyl groups that covalently bond to other molecules . As an alkylating agent, it causes intra- and inter-strand crosslinks between DNA bases, resulting in cell death .

Biochemical Pathways

Bendamustine affects the DNA replication and transcription pathways by causing DNA damage . The DNA breaks induced by bendamustine are more extensive and durable than those induced by other alkylating agents . This may suggest that bendamustine exerts effects on DNA repair mechanisms .

Pharmacokinetics

Bendamustine concentrations peak at the end of intravenous infusion (~1 h). Subsequent elimination is triphasic, with the intermediate t1/2 (~40 min) as the effective t1/2 . Bendamustine is rapidly hydrolyzed to monohydroxy-bendamustine and dihydroxy-bendamustine, which have little or no activity . Cytochrome P450 (CYP) 1A2 oxidation yields the active metabolites γ-hydroxybendamustine and N-desmethyl-bendamustine, at low concentrations, which contribute minimally to cytotoxicity .

Result of Action

The primary result of Bendamustine’s action is cell death, caused by the intra- and inter-strand crosslinks between DNA bases . This leads to the effective treatment of various hematologic malignancies when used as monotherapy or in combination with other chemotherapeutic agents .

Safety and Hazards

Bendamustine has demonstrated significant efficacy in patients with indolent lymphomas and chronic lymphocytic leukemia (CLL), including in patients with disease refractory to conventional alkylating agents and rituximab . The toxicity profile of bendamustine is also superior to that of conventional alkylating agents .

Future Directions

Bendamustine has once again gained its justified attention due to its beneficial properties in the therapy of relapsed or refractory hematological malignancies, synergistic effects with other antineoplastic agents, and increasing recent reports on its immunomodulatory effects . Several studies have been initiated to address this question, and it is hoped that emerging data will provide the basis for more effective utilization of this interesting drug .

properties

IUPAC Name

4-[5-[bis[2-[(2R)-2-acetamido-2-carboxyethyl]sulfanylethyl]amino]-1-methylbenzimidazol-2-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N5O8S2/c1-16(32)27-20(25(36)37)14-40-11-9-31(10-12-41-15-21(26(38)39)28-17(2)33)18-7-8-22-19(13-18)29-23(30(22)3)5-4-6-24(34)35/h7-8,13,20-21H,4-6,9-12,14-15H2,1-3H3,(H,27,32)(H,28,33)(H,34,35)(H,36,37)(H,38,39)/t20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSTNDPUOARKGRL-SFTDATJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CSCCN(CCSCC(C(=O)O)NC(=O)C)C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](CSCCN(CCSC[C@@H](C(=O)O)NC(=O)C)C1=CC2=C(C=C1)N(C(=N2)CCCC(=O)O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H37N5O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675672
Record name (4R,14R)-14-Acetamido-4-carboxy-9-[2-(3-carboxypropyl)-1-methyl-1H-benzimidazol-5-yl]-2-oxo-6,12-dithia-3,9-diazapentadecan-15-oic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

611.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

956344-34-6
Record name (4R,14R)-14-Acetamido-4-carboxy-9-[2-(3-carboxypropyl)-1-methyl-1H-benzimidazol-5-yl]-2-oxo-6,12-dithia-3,9-diazapentadecan-15-oic acid (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.